molecular formula C13H19BrClNO B1441164 2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219967-77-7

2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441164
CAS No.: 1219967-77-7
M. Wt: 320.65 g/mol
InChI Key: AOKZENZYNYILFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-bromophenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-[2-(3-Bromophenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride can be compared with other similar piperidine derivatives, such as:

  • 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride

These compounds share similar structures but differ in the position and type of substituents on the phenoxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2-[2-(3-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12;/h3-4,6,10,12,15H,1-2,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKZENZYNYILFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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